molecular formula C11H23NO B15257794 1-[1-(Aminomethyl)-3-ethylcyclohexyl]ethan-1-OL

1-[1-(Aminomethyl)-3-ethylcyclohexyl]ethan-1-OL

Cat. No.: B15257794
M. Wt: 185.31 g/mol
InChI Key: BBUVGYPNGROHSQ-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)-3-ethylcyclohexyl]ethan-1-OL is a chemical compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . This compound is characterized by its cyclohexane ring substituted with an aminomethyl group and an ethyl group, making it a versatile molecule in various chemical and industrial applications.

Preparation Methods

The synthesis of 1-[1-(Aminomethyl)-3-ethylcyclohexyl]ethan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylcyclohexanone with formaldehyde and ammonia, followed by reduction with sodium borohydride to yield the desired product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[1-(Aminomethyl)-3-ethylcyclohexyl]ethan-1-OL undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize reaction rates and yields.

Scientific Research Applications

1-[1-(Aminomethyl)-3-ethylcyclohexyl]ethan-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)-3-ethylcyclohexyl]ethan-1-OL involves its interaction with specific molecular targets and pathways. The aminomethyl group allows it to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

1-[1-(Aminomethyl)-3-ethylcyclohexyl]ethan-1-OL can be compared with similar compounds such as:

The presence of the ethyl group in this compound makes it unique, potentially enhancing its reactivity and broadening its range of applications.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-[1-(aminomethyl)-3-ethylcyclohexyl]ethanol

InChI

InChI=1S/C11H23NO/c1-3-10-5-4-6-11(7-10,8-12)9(2)13/h9-10,13H,3-8,12H2,1-2H3

InChI Key

BBUVGYPNGROHSQ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C1)(CN)C(C)O

Origin of Product

United States

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